molecular formula C18H20N4O4S B2859136 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide CAS No. 898657-14-2

4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide

Cat. No. B2859136
CAS RN: 898657-14-2
M. Wt: 388.44
InChI Key: OECUBWABRREVCI-UHFFFAOYSA-N
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Description

The compound “4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide” is a chemical compound with the molecular formula C13H16N2O5S . It has a molecular weight of 312.35 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of this compound or its derivatives has been reported in the context of developing potent anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H16N2O5S/c1-10(16)14-6-8-15(9-7-14)21(19,20)12-4-2-11(3-5-12)13(17)18/h2-5H,6-9H2,1H3,(H,17,18) . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 312.35 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available literature.

Scientific Research Applications

Corrosion Inhibition

A study by Sumathi et al. (2016) on a related compound, 1-[(4-methylphenyl)Sulfonyl]-4–pyridine-2-ylpiperazine (MSPP), demonstrated its effectiveness as a corrosion inhibitor for mild steel in HCl medium. This research highlighted the compound's potential in protecting metal surfaces through the formation of a protective layer, suggesting a similar application for 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide in industrial settings where corrosion resistance is crucial. The study employed various techniques, including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, to evaluate the inhibitor's efficiency, which was found to increase with concentration and decrease with rising temperature. The adsorption of the inhibitor on the metal surface was confirmed through surface analysis by AFM and SEM, along with quantum chemical calculations Sumathi, Kannan, Gnanavel, & Anbuselvi, 2016.

Microbial Studies

Patel and Agravat (2007) synthesized new pyridine derivatives, including 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride, to explore their antibacterial and antifungal activities. Although the study focused on a broader range of pyridine derivatives, it underscores the potential for 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide to serve as a key intermediate or structural motif in the development of new antimicrobial agents. The structures of these compounds were confirmed through chemical analysis and spectral data, and their biological activity was assessed against various bacterial and fungal strains Patel & Agravat, 2007.

Enzyme Inhibition

Research by Gokcen et al. (2016) on sulfonamide derivatives, including acetoxybenzamide and triacetoxybenzamide groups with various moieties, revealed their inhibitory effects on carbonic anhydrase isozymes (hCA I and II). These enzymes are crucial for catalyzing the synthesis of bicarbonate ion from carbon dioxide and water, representing a fundamental physiological process. The study found that the sulfonamide derivatives exhibit significant inhibitory activity against hCA I and II, suggesting that 4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide could potentially be explored for its enzyme inhibitory properties, contributing to research in areas such as metabolic disorders or conditions involving dysregulated enzyme activity Gokcen, Gulcin, Ozturk, & Goren, 2016.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-14(23)21-10-12-22(13-11-21)27(25,26)17-4-2-15(3-5-17)18(24)20-16-6-8-19-9-7-16/h2-9H,10-13H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECUBWABRREVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-4-ylbenzamide

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